molecular formula C21H19FN2O2 B6343344 (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine CAS No. 1029772-99-3

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine

Cat. No. B6343344
CAS RN: 1029772-99-3
M. Wt: 350.4 g/mol
InChI Key: DLOIGOLHHOQODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DFPNF, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. DFPNF is a derivative of the well-known drug phenylpropanolamine (PPA), and it has been found to possess unique properties that make it promising for use in drug development.

Scientific Research Applications

Inhibition of Metallo-β-Lactamases (MβLs)

Background: The emergence of “superbugs” resistant to conventional antibiotics poses a significant health threat. Metallo-β-lactamases (MβLs) play a crucial role in antibiotic resistance by hydrolyzing β-lactam antibiotics, rendering them ineffective . DC1, a novel scaffold derived from dithiocarbamate, has shown promise as an MβL inhibitor.

Key Findings:

Peripheral Opioid Receptor Agonism

Background: DC1’s structure suggests potential opioid receptor activity. Peripheral opioid receptor agonists offer analgesic effects without central nervous system side effects.

Key Findings:

Mechanism of Action

Target of Action

The primary target of (3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine, also known as DiPOA, is the mu opioid receptor . These receptors are present throughout the central and peripheral nervous systems . They play a crucial role in pain perception and analgesia, and their activation can lead to potent antihyperalgesic effects .

Mode of Action

DiPOA interacts with its target, the mu opioid receptor, by binding to it . This binding inhibits the activity of adenylate cyclase, leading to a decrease in the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in transmitting signals within cells . The inhibition of adenylate cyclase can result in analgesic effects .

Biochemical Pathways

The activation of mu opioid receptors by DiPOA affects the adenylate cyclase pathway . This pathway is involved in the transmission of signals within cells. By inhibiting adenylate cyclase, DiPOA reduces the production of cAMP, thereby modulating the signaling within the cells .

Pharmacokinetics

DiPOA exhibits unique pharmacokinetic properties. This means that while it can be administered systemically and achieve high plasma levels, its penetration into the central nervous system is limited . This property allows DiPOA to exert its effects primarily on peripheral mu opioid receptors .

Result of Action

The activation of peripheral mu opioid receptors by DiPOA results in potent antihyperalgesic effects . In animal models, DiPOA has been shown to reverse inflammatory mechanical hyperalgesia induced by Freund’s complete adjuvant . It has also proven effective against postsurgical pain .

Action Environment

The action of DiPOA is influenced by the presence of inflammation. Peripheral inflammation leads to an increase in the number of mu receptors present on the peripheral terminals of primary sensory neurons . This increase enhances the antihyperalgesic effects of DiPOA . Therefore, the efficacy of DiPOA can be influenced by the presence of inflammation in the environment where it is administered .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-2-fluoro-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOIGOLHHOQODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Diphenyl-propyl)-(2-fluoro-5-nitro-phenyl)-amine

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